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molecular formula C11H16N4O B8653115 3-methyl-N-(3-methylbutyl)-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

3-methyl-N-(3-methylbutyl)-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Cat. No. B8653115
M. Wt: 220.27 g/mol
InChI Key: SNQHKNCFYOLOLP-UHFFFAOYSA-N
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Patent
US04189483

Procedure details

3-Methylbutylamine (1.74 g) was added dropwise to a solution of 4-cyano-5-ethoxymethyleneamino-3-methylisoxazole (3.6 g, prepared as described by E C Taylor and E E Garcia, J. Org. Chem., 1964, 29, 2116) in ethanol (30 ml). The mixture was stirred for ten minutes* at room temperature, treated with a solution of sodium ethoxide** (from 0.46 g sodium) in ethanol (10 ml) and refluxed*** for four hours. It was then cooled and diluted with water. The precipitate**** was dried and recrystallised from isopropanol to give 3-methyl-4(3-methylbutylamino)isoxazolo [5,4-d] pyrimidine (2.7 g, m.p. 133°), Compound no 29 of Table I.
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
4-cyano-5-ethoxymethyleneamino-3-methylisoxazole
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][NH2:5].[C:7]([C:9]1[C:10]([CH3:19])=[N:11][O:12][C:13]=1[N:14]=[CH:15]OCC)#[N:8].[O-]CC.[Na+].[Na]>C(O)C.O>[CH3:19][C:10]1[C:9]2[C:13](=[N:14][CH:15]=[N:8][C:7]=2[NH:5][CH2:4][CH2:3][CH:2]([CH3:6])[CH3:1])[O:12][N:11]=1 |f:2.3,^1:23|

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
CC(CCN)C
Name
4-cyano-5-ethoxymethyleneamino-3-methylisoxazole
Quantity
3.6 g
Type
reactant
Smiles
C(#N)C=1C(=NOC1N=COCC)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0.46 g
Type
reactant
Smiles
[Na]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for ten minutes* at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
CUSTOM
Type
CUSTOM
Details
The precipitate**** was dried
CUSTOM
Type
CUSTOM
Details
recrystallised from isopropanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=NOC2=NC=NC(=C21)NCCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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